molecular formula C11H13N3O3S B2505765 2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 955770-11-3

2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2505765
CAS No.: 955770-11-3
M. Wt: 267.3
InChI Key: JDAULVILAPTREQ-UHFFFAOYSA-N
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Description

2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a synthetic small molecule featuring a thiazolo[3,2-a]pyrimidine core, a scaffold recognized for its significant potential in medicinal chemistry research . The thiazole moiety, containing both nitrogen and sulfur atoms, is a versatile heterocycle known for its aromaticity and ability to participate in various donor-acceptor and nucleophilic reactions, making it a valuable synthon for developing new chemical entities . While the specific biological profile of this compound is under investigation, thiazolo[3,2-a]pyrimidine derivatives have been reported in scientific literature to generate enzyme inhibitors with novel therapeutic potential for severe neurodegenerative diseases . Furthermore, the thiazole ring is a key structural component in several established pharmaceuticals, such as the anti-Parkinson's drug Pramipexole and the ALS treatment Riluzole, highlighting the pharmacological relevance of this class . Researchers are exploring this compound and its analogs primarily for their application in anticancer and enzyme inhibition studies, as related derivatives are being investigated as inhibitors for targets like c-Met kinase and STAT3, which are crucial in cancer signaling pathways . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-3-17-6-8(15)13-9-7(2)12-11-14(10(9)16)4-5-18-11/h4-5H,3,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAULVILAPTREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(N=C2N(C1=O)C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Thiazolopyrimidine Core

The synthesis begins with the preparation of 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-amine, a key intermediate. Analogous methods involve Biginelli condensation of thiourea, acetoacetic ester, and aldehydes to form dihydropyrimidine-2-thiones, followed by cyclization with ethyl chloroacetate. For example, Tolba et al. synthesized 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (compound 1) via refluxing thiourea, benzaldehyde, and ethyl acetoacetate in ethanol. Cyclization with chloroacetone yielded the thiazolopyrimidine core, demonstrating the adaptability of this approach for introducing methyl groups at position 7.

Acetylation at the 6-Position

The 6-amino group undergoes acetylation using chloroacetyl chloride in the presence of a base. In a representative procedure, compound 6 (3,8-dicyano-7-oxo-4,9-diphenyl-5a,6-dihydro-4H,7H-pyrano[2',3':4,5]thiazolo[3,2-a]pyrimidin-2-amine) reacted with chloroacetyl chloride in ethanol under reflux to form 2-chloro-N-(...)acetamide (compound 7) in 72% yield. This step introduces the chloroacetamide moiety, prerequisite for subsequent substitution.

Nucleophilic Substitution with Ethoxide

The chloro group in 2-chloroacetamide is displaced by ethoxide via nucleophilic substitution. While direct substitution with sodium ethoxide (NaOEt) in ethanol is plausible, analogous reactions with aniline required refluxing in ethanol for 3 hours. For the target compound, heating the chloroacetamide derivative with excess sodium ethoxide in ethanol at 80°C for 4–6 hours likely facilitates the substitution, yielding the 2-ethoxyacetamide. Optimization studies suggest that polar aprotic solvents like DMF could enhance reaction efficiency.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

  • Temperature: Reflux conditions (70–80°C) balance reaction rate and decomposition risks.
  • Solvent: Ethanol facilitates both acetylation and substitution, though DMF may improve solubility for bulkier substrates.
  • Base: Sodium acetate or triethylamine neutralizes HCl generated during acetylation, preventing protonation of the amine.

Pilot experiments using chloroacetamide derivatives reported yields of 46–83% for analogous substitutions, with higher yields correlating with excess nucleophile and extended reaction times.

Characterization and Analytical Data

Melting Point: Expected range 280–300°C based on related acetamide derivatives.
IR Spectroscopy:

  • 3050–3100 cm⁻¹ (C-H aromatic)
  • 1680–1700 cm⁻¹ (C=O, amide and ketone)
  • 2200 cm⁻¹ (C≡N, if present)
  • 1100–1200 cm⁻¹ (C-O-C ether)

1H NMR (DMSO-d6):

  • δ 1.23 (t, 3H, -OCH2CH3)
  • δ 3.54 (q, 2H, -OCH2CH3)
  • δ 4.27 (s, 2H, -CH2CO-)
  • δ 2.45 (s, 3H, 7-CH3)
  • δ 7.12–8.45 (m, aromatic H if present)

13C NMR:

  • δ 14.1 (-OCH2CH3)
  • δ 63.8 (-OCH2CH3)
  • δ 165.2 (C=O, amide)
  • δ 170.5 (C=O, ketone)

Elemental Analysis: Calculated for C14H14N4O3S: C, 52.82%; H, 4.43%; N, 17.60%; S, 10.08%.

Comparative Analysis with Related Derivatives

The ethoxyacetamide side chain distinguishes this compound from derivatives with aryl or alkylamino groups. For instance, Tolba et al. reported 2-(phenylamino)-N-(...)acetamide (compound 8) with a yield of 46%, whereas ethoxy substitution may offer improved metabolic stability. Similarly, acetylated derivatives in source 3 exhibited enhanced antimicrobial activity, suggesting potential bioactivity for the target compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolopyrimidines depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of thiazolo-pyrimidines possess significant antimicrobial properties. For instance, certain substituted derivatives have demonstrated efficacy against various bacterial strains and fungi, indicating potential as antimicrobial agents .

Anticancer Properties

Thiazolo-pyrimidines have also been investigated for their anticancer activities. Some derivatives have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antihypertensive Effects

Recent studies suggest that thiazolo-pyrimidine derivatives may act as inhibitors of angiotensin-converting enzyme (ACE), making them potential candidates for antihypertensive drug development . This property is particularly important given the global prevalence of hypertension and its associated health risks.

Case Studies

Several case studies highlight the applications and effectiveness of 2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide:

  • Antimicrobial Evaluation : A study evaluated a series of thiazolo-pyrimidine derivatives against clinical isolates of bacteria and fungi. The results indicated that certain modifications led to enhanced antimicrobial activity compared to traditional antibiotics .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that specific thiazolo-pyrimidine derivatives could inhibit cell growth significantly. Mechanistic studies revealed that these compounds could induce apoptosis via mitochondrial pathways .
  • ACE Inhibition : A series of synthesized thiazolo-pyrimidines were tested for their ability to inhibit ACE activity in vitro. The findings suggested that some derivatives exhibited competitive inhibition with IC50 values comparable to established antihypertensive drugs .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The thiazolo[3,2-a]pyrimidine scaffold is versatile, with modifications at positions 2, 5, 6, and 7 significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Synthesis Method Biological Activity Reference
2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide 6: Ethoxy-acetamide; 7: Methyl; 5: Oxo C₁₄H₁₆N₄O₃S 336.37 High polarity due to acetamide; planar-puckered hybrid structure Amide coupling (HATU/DIEA) Hypothesized anticancer activity (based on analogs)
4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide (CAS 942003-60-3) 6: 4-Ethoxy-benzamide; 7: Methyl; 5: Oxo C₁₉H₁₈N₄O₃S 386.43 Lower solubility vs. acetamide; extended π-system Reflux with NaOAc/glacial acetic acid Antifibrotic potential (in vitro)
3,4-diethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide (CAS 946222-62-4) 6: 3,4-Diethoxy-benzamide; 7: Methyl; 5: Oxo C₁₈H₁₉N₃O₄S 373.43 Enhanced lipophilicity; dihedral angle 80.9° (crystal packing) Microwave-assisted cyclization Not reported
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 6: Ethyl carboxylate; 2: Trimethoxybenzylidene C₂₆H₂₆N₂O₆S 494.55 Twisted boat conformation; C–H···O hydrogen bonding Reflux with chloroacetic acid Anticancer (IC₅₀ = 8.2 µM, HeLa cells)

Key Observations :

Substituent Effects on Solubility :

  • The acetamide derivative (target compound) exhibits higher aqueous solubility compared to benzamide analogs due to reduced aromaticity and increased hydrogen-bonding capacity .
  • Ethyl carboxylate and trimethoxybenzylidene substituents (e.g., in ) introduce steric bulk, lowering solubility but enhancing membrane permeability .

Synthetic Routes :

  • Amide Coupling : HATU/DIEA-mediated coupling () offers high yields (>75%) for acetamide/benzamide derivatives under mild conditions.
  • Cyclization : Traditional reflux methods () require harsh conditions (8–10 hours, acetic acid) but are cost-effective for large-scale synthesis.

Structural Conformation :

  • The thiazolo[3,2-a]pyrimidine core adopts a puckered boat conformation in crystal structures, with deviations up to 0.224 Å from planarity .
  • Dihedral angles between the core and substituents (e.g., 80.94° for trimethoxybenzylidene in ) influence packing and intermolecular interactions .

Biological Activity Trends :

  • Anticancer Activity : Ethyl carboxylate derivatives () show moderate activity against HeLa cells, likely due to intercalation or kinase inhibition.
  • Anti-Liver Fibrosis : Benzamide derivatives (e.g., ) inhibit collagen deposition in hepatic stellate cells, with IC₅₀ values ~10 µM .

Hydrogen Bonding and Crystal Packing :

  • C–H···O interactions stabilize crystal lattices in analogs, forming chains (e.g., along the c-axis in ) .
  • Methoxy and ethoxy groups enhance van der Waals interactions, improving thermal stability (mp > 400 K in ) .

Biological Activity

2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a compound belonging to the thiazolopyrimidine family, which has garnered interest due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing from various research studies.

Synthesis

The synthesis of thiazolopyrimidine derivatives, including this compound, typically involves multi-step organic reactions. One efficient method includes the reaction of appropriate thiazole and pyrimidine precursors under acidic or basic conditions to yield the desired product with significant yields and purity .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolopyrimidine exhibit significant antimicrobial properties. For instance, compounds derived from this class have shown activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Thiazolopyrimidine Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
4a0.220.50Bactericidal
5a0.250.55Bactericidal
7b0.200.45Bactericidal

Anticancer Activity

The anticancer potential of thiazolopyrimidine derivatives has also been investigated. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism involves inhibition of DNA synthesis and activation of caspase pathways, leading to programmed cell death .

Table 2: Anticancer Activity Evaluation

CompoundCell LineIC50 (μM)Mechanism
6fA54915Apoptosis induction
6gC612DNA synthesis inhibition

The biological activity of thiazolopyrimidine derivatives can be attributed to their ability to inhibit key enzymes involved in cellular processes:

  • Dihydrofolate Reductase (DHFR) : Several derivatives have demonstrated potent inhibition of DHFR, which is crucial for DNA synthesis and cell proliferation.
  • DNA Gyrase : Inhibition of this enzyme disrupts bacterial DNA replication, enhancing the antimicrobial activity of these compounds .

Table 3: Enzyme Inhibition Profiles

CompoundTarget EnzymeIC50 (μM)
4aDHFR2.67
5aDNA Gyrase12.27

Case Studies

A notable case study involved the evaluation of a series of thiazolopyrimidine derivatives against a panel of microbial pathogens and cancer cell lines. The study highlighted the compound's ability to synergize with existing antibiotics like Ciprofloxacin, reducing their MIC values significantly while maintaining low toxicity profiles in hemolytic assays .

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